molecular formula C18H25NO4 B2748798 N-(2-hydroxy-2-phenyl-2-(tetrahydro-2H-pyran-4-yl)ethyl)tetrahydrofuran-3-carboxamide CAS No. 2034591-60-9

N-(2-hydroxy-2-phenyl-2-(tetrahydro-2H-pyran-4-yl)ethyl)tetrahydrofuran-3-carboxamide

Cat. No. B2748798
CAS RN: 2034591-60-9
M. Wt: 319.401
InChI Key: LIYUGASPOQVCEJ-UHFFFAOYSA-N
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Description

The compound appears to contain a tetrahydropyran ring and a tetrahydrofuran ring, both of which are common motifs in organic chemistry . Tetrahydropyran is a saturated six-membered ring containing five carbon atoms and one oxygen atom . Tetrahydrofuran is a five-membered ring containing four carbon atoms and one oxygen atom .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple ring structures and functional groups. The tetrahydropyran and tetrahydrofuran rings would likely adopt chair and envelope conformations, respectively .


Chemical Reactions Analysis

Again, while specific reactions involving this compound are not available, tetrahydropyran and tetrahydrofuran rings can undergo a variety of reactions. For example, tetrahydropyran rings can be opened by acid-catalyzed hydrolysis .

Scientific Research Applications

Plant Chemical Defense Mechanisms

The compound’s controlled hydroxylation plays a crucial role in plant chemical defense without causing autotoxicity. Researchers have found that silencing specific cytochrome P450 enzymes involved in diterpene biosynthesis (such as in wild tobacco Nicotiana attenuata) leads to severe autotoxic symptoms. These symptoms result from the inhibition of sphingolipid biosynthesis by noncontrolled hydroxylated diterpene derivatives. Interestingly, the compound’s defensive function lies in inhibiting herbivore sphingolipid biosynthesis through post-digestive backbone hydroxylation products. By regulating metabolic modifications, plants avoid self-toxicity and gain effective herbivore defense .

Vascular Ion Channel Modulation

The compound’s 3’-ferulic ester derivative of quercetin (2-hydroxy-5-(3,5,7-trihydroxy-4-oxo-4H-chromen-2-yl)phenyl (E)-3-(4-hydroxy-3-methoxyphenyl)acrylate) has been investigated for its vascular ion channel modulatory activity. Both in silico and in vitro assessments have been conducted to understand its effects on vascular channels .

Synthetic Methodologies and Chroman-4-one Derivatives

Researchers have explored synthetic methods for preparing chroman-4-one derivatives, including compounds related to our target. These studies focus on improving synthetic methodologies and understanding the chemical properties of these derivatives. The field has seen significant developments from 2016 to 2021, contributing to our understanding of related compounds .

properties

IUPAC Name

N-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]oxolane-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25NO4/c20-17(14-6-9-23-12-14)19-13-18(21,15-4-2-1-3-5-15)16-7-10-22-11-8-16/h1-5,14,16,21H,6-13H2,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIYUGASPOQVCEJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1C(CNC(=O)C2CCOC2)(C3=CC=CC=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-hydroxy-2-phenyl-2-(tetrahydro-2H-pyran-4-yl)ethyl)tetrahydrofuran-3-carboxamide

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